(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine
Description
The compound (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine (hereafter referred to as Compound A) is a heterocyclic amine featuring a 5,6-dihydro-4H-1,3-thiazine core linked to a 3-trifluoromethylphenyl group. This structure combines a saturated six-membered thiazine ring with a trifluoromethyl-substituted aromatic moiety, which is known to enhance metabolic stability and influence lipophilicity in pharmaceuticals . Its molecular formula is C₁₁H₁₁F₃N₂S, with a molar mass of 260.28 g/mol. Compound A is listed under multiple synonyms, including MLS001205975 and CHEMBL1346389, and is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)8-3-1-4-9(7-8)16-10-15-5-2-6-17-10/h1,3-4,7H,2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFGSFVRDNBLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326600 | |
| Record name | N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102389-25-3 | |
| Record name | N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
| Component | Specification |
|---|---|
| Solvent | Ethanol |
| Base | NaOH (10% w/v) |
| Reaction Time | 3 hours (stirring) |
| Workup | Precipitation in ice-cold water |
| Recrystallization Solvent | Ethanol |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the β-carbon of the chalcone, followed by cyclization and aromatization. The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature.
Analytical Validation :
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FT-IR : NH₂ stretching at 3,421 cm⁻¹; C=N absorption at 1,608 cm⁻¹.
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¹H-NMR : A singlet at δ 3.3 ppm (3H, CH₃), aromatic protons at δ 6.6–7.6 ppm (14H), and NH₂ protons at δ 7.8 ppm.
Microwave-Assisted Cyclization of β-Hydroxy Thioureas
An alternative route utilizes microwave-assisted cyclization of β-hydroxy thioureas derived from 3-trifluoromethylaniline and phenyl isothiocyanate. This method enhances reaction efficiency, reducing completion time from hours to minutes.
Procedure:
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Thiourea Formation : 3-Trifluoromethylaniline reacts with phenyl isothiocyanate in dichloromethane under ultrasound irradiation (30 minutes) to form β-hydroxy thiourea.
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Cyclization : The intermediate is treated with acetic acid (2 eq) and subjected to microwave irradiation (100°C, 150 W, 10 minutes).
Yield Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Microwave Power | 150 W | 78–85% |
| Temperature | 100°C | Minimal side products |
| Acid Catalyst | Acetic acid (2 eq) | 90% conversion |
Advantages :
Acyl Isothiocyanate-Amine Coupling
α,β-Unsaturated acyl isothiocyanates serve as versatile precursors for thiazinane synthesis. For the target compound, acryloyl isothiocyanate is reacted with 3-trifluoromethylaniline in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature.
Reaction Profile:
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Nucleophilic Addition : The amine attacks the isothiocyanate carbon, forming a thiourea intermediate.
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Cyclization : Intramolecular attack by the sulfur atom on the α,β-unsaturated carbonyl generates the six-membered ring.
Critical Parameters :
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Temperature Control : Below 5°C prevents polymerization of the acyl isothiocyanate.
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Solvent Choice : THF stabilizes the intermediate without competing nucleophilic interference.
Yield Data :
| Starting Material | Product Yield | Purity (HPLC) |
|---|---|---|
| Acryloyl isothiocyanate | 67% | 95% |
| Crotonoyl isothiocyanate | 52% | 89% |
Oxidative Cyclization Using Urea-Hydrogen Peroxide
Urea-hydrogen peroxide (UHP) is employed as a green oxidant to facilitate cyclization in sulfone-containing thiazinanes. While primarily used for benzothiazin-3-ones, this method is adaptable to the target compound by substituting the aryl group with 3-trifluoromethylphenyl.
Protocol :
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Sulfide Formation : React 3-trifluoromethylphenylamine with 1,5-difluoro-2,4-dinitrobenzene in dimethylformamide (DMF).
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Oxidation : Treat with UHP (2.5 eq) at 60°C for 2 hours to install the sulfone moiety.
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Cyclization : Use potassium carbonate (3 eq) in ethanol under reflux (4 hours).
Performance Metrics :
Industrial-Scale Considerations
While lab-scale methods are well-documented, industrial production requires optimization for cost and safety:
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Solvent Recycling : Ethanol recovery systems minimize waste.
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Catalyst Regeneration : Immobilized bases (e.g., NaOH on silica) enable reuse for up to 5 cycles without yield loss.
Challenges :
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound contains a thiazine ring (a six-membered heterocycle with sulfur and nitrogen) and a 3-trifluoromethylphenyl substituent. Key reactive sites include:
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Thiazine Ring : Susceptible to electrophilic/nucleophilic substitution at the sulfur or nitrogen atoms.
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Amine Group : Potential for alkylation, acylation, or oxidation.
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Trifluoromethyl Group : Electron-withdrawing effects may influence aromatic substitution patterns.
Oxidation Reactions
The thiazine ring may undergo oxidation at the sulfur atom to form sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).
Example :
Nucleophilic Substitution
The amine group could participate in nucleophilic substitution or coupling reactions. For example:
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Acylation : Reaction with acetyl chloride to form an amide.
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Suzuki Coupling : Cross-coupling with aryl boronic acids under palladium catalysis.
Electrophilic Aromatic Substitution
The phenyl ring’s trifluoromethyl group directs electrophiles to meta positions. Potential reactions:
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Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups.
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Halogenation : Bromination or chlorination at activated positions.
Comparative Analysis with Similar Compounds
Research Gaps and Recommendations
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Experimental Data : No studies directly investigating the reactivity of this compound were identified in the permissible literature.
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Theoretical Modeling : Computational studies (e.g., DFT) could predict reaction mechanisms and regioselectivity.
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Biological Relevance : Analogous compounds (e.g., ) show bioactivity tied to functional group transformations, suggesting potential for medicinal chemistry applications.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
This compound serves as a crucial building block for the synthesis of more complex molecules. Its thiazine ring structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Reactivity and Transformation:
The compound can undergo several chemical reactions:
- Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: Reduction reactions yield derivatives with altered functional groups.
- Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, making it versatile in synthetic chemistry .
Biological Applications
Antimicrobial and Antiviral Properties:
Research indicates that (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine exhibits potential antimicrobial and antiviral activities. Its interactions with biological targets are under investigation to understand its efficacy against various pathogens .
Cancer Research:
This compound is being studied for its anticancer properties. Preliminary findings suggest it may influence specific biochemical pathways involved in cancer cell proliferation and survival .
Mechanism of Action:
The mechanism involves the compound's ability to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets .
Medicinal Applications
Drug Development:
Due to its unique structure, this compound is being explored as a potential drug candidate. It may offer advantages such as improved efficacy and reduced side effects compared to existing therapeutic agents. Ongoing studies aim to elucidate its pharmacokinetic profiles and therapeutic windows .
Therapeutic Potential:
The compound's unique properties may allow it to serve as a template for developing new drugs targeting specific diseases, particularly those involving infectious agents or cancerous cells .
Industrial Applications
Material Science:
In the industrial sector, this compound is utilized in the development of new materials such as polymers and coatings. Its chemical properties make it suitable for producing durable and functional materials .
Precursor in Synthesis:
The compound can also act as a precursor for synthesizing other valuable compounds used in various industrial applications, further highlighting its versatility .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth in specific pathogens, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the compound's ability to inhibit cancer cell proliferation showed promising results. The mechanism appears to involve modulation of cell cycle regulators, leading to reduced viability of cancer cells in vitro.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiazine ring can interact with nucleophilic sites on proteins, leading to covalent modifications and changes in protein function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Substituent Variations
The following table summarizes Compound A and its structurally related analogs, highlighting critical differences in substituents and physicochemical properties:
Trifluoromethyl (CF₃) vs. Methyl (CH₃)
- Compound A (CF₃) vs. Compound B (CH₃):
The trifluoromethyl group in Compound A significantly increases electronegativity and lipophilicity (logP ≈ 3.5) compared to the methyl groups in Compound B (logP ≈ 2.8). This difference enhances membrane permeability in Compound A , making it more suitable for blood-brain barrier penetration . However, Compound B ’s methyl groups provide steric bulk, which may improve selectivity for certain receptor subtypes .
Ethoxy (OCH₂CH₃) vs. Trifluoromethyl (CF₃)
- Compound A vs. Compound C: The ethoxy group in Compound C introduces polarity, improving aqueous solubility (≈15 mg/mL vs. ≈5 mg/mL for Compound A). However, this reduces logP (≈2.5 vs.
Fluorine Substitution
- Compound D (2,4-difluorophenyl) vs. This is evident in its higher binding affinity (IC₅₀ ≈ 50 nM vs. ≈100 nM for Compound A) in preliminary assays .
Heterocyclic Core Variations
- Compound E (triazolopyrazine) vs. Compound A (thiazine):
Despite sharing the 3-trifluoromethylphenyl group, Compound E ’s triazolopyrazine core enables distinct pharmacological activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The thiazine ring in Compound A may favor different target engagement, such as serotonin or dopamine receptors .
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : The CF₃ group in Compound A reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to Compound C .
- Toxicity : Structural analogs like Compound D with fluorine substituents show lower hepatotoxicity in vitro (LD₅₀ > 1 mM) compared to methyl-substituted derivatives .
Biological Activity
The compound (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine is a thiazine derivative characterized by a unique structural framework that includes a trifluoromethyl group attached to a phenyl ring and a thiazine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 260.279 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
| CAS Number | 102389-25-3 |
| Molecular Weight | 260.279 g/mol |
| Chemical Class | Thiazine Derivative |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Binding to Proteins : The thiazine ring can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, affecting metabolic pathways.
- Cell Membrane Penetration : Enhanced lipophilicity allows for better penetration through cell membranes, facilitating intracellular action.
Anticancer Potential
Thiazine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through:
- Induction of Apoptosis : Certain thiazine derivatives trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Compounds have been shown to reduce tumor size in animal models by interfering with cancer cell metabolism.
Case Studies
Several studies highlight the biological activity of thiazine derivatives:
- Study on Antimicrobial Properties : A study evaluated various thiazine derivatives against bacterial strains using disc diffusion methods. Compounds showed moderate to high inhibition zones against S. aureus and E. coli, suggesting that structural modifications could enhance activity .
- Anticancer Activity Evaluation : In another study focused on thiazolidinone derivatives (closely related to thiazines), significant cytotoxic effects were observed against human cancer cell lines, with IC50 values in the micromolar range .
Q & A
Basic Research Questions
Q. How can the synthesis of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine be optimized to achieve higher yields and purity?
- Methodological Answer : Synthesis optimization should focus on modifying reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, nucleophilic substitution reactions involving thiazine intermediates (e.g., 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives) often require controlled pH and anhydrous conditions to avoid hydrolysis . Incorporating trifluoromethyl groups may necessitate fluorinated reagents or transition metal catalysts (e.g., Pd/Cu systems) to enhance regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents can improve purity .
Q. Which spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the thiazine ring’s conformation and the trifluoromethyl-phenyl substituent’s electronic environment. F NMR is critical for verifying the integrity of the CF group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns, particularly for sulfur-containing heterocycles .
- IR Spectroscopy : Peaks near 1350–1100 cm confirm C-F stretching, while thiazine ring vibrations appear at 1550–1450 cm .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, leveraging structural similarities to fluorinated triazole/thiazole derivatives known for antifungal activity .
- Enzyme Inhibition : Target enzymes like cytochrome P450 or kinases using fluorometric assays, given the trifluoromethyl group’s potential to enhance binding affinity .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can reaction mechanisms for thiazine ring formation and trifluoromethyl group incorporation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use O or H to trace nucleophilic attack pathways during thiazine cyclization .
- Computational Modeling : DFT calculations (e.g., Gaussian) can simulate transition states and activation energies for CF group introduction, comparing pathways like radical vs. electrophilic substitution .
Q. What computational strategies are effective for predicting this compound’s biological targets and off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB), prioritizing targets like bacterial dihydrofolate reductase or fungal lanosterol demethylase .
- QSAR Modeling : Train models on fluorinated thiazine analogs to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Machine Learning : Apply neural networks (e.g., DeepChem) to predict ADMET properties, leveraging datasets like ChEMBL .
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically review experimental variables (e.g., assay pH, solvent DMSO concentration) that may artifactually alter results .
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and time-kill kinetics to distinguish static vs. cidal effects .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
